3-Phenylthiazolidine-2,4-dione is a heterocyclic compound that consists of a five-membered saturated thiazolidine ring with sulfur at position 1 and nitrogen at position 3, along with two carbonyl functional groups at positions 2 and 4 . It is a highly utilized and versatile moiety that exhibits a wide range of biological activities .
Thiazolidine-2,4-dione derivatives can be synthesized through various methods. One such method involves the use of deep eutectic solvents in the synthesis of thiazolidinedione derivatives that act as both solvents and catalysts . Another method involves the Knoevenagel condensation reaction .
The molecular structure of 3-Phenylthiazolidine-2,4-dione consists of a five-membered saturated thiazolidine ring with sulfur at position 1 and nitrogen at position 3, along with two carbonyl functional groups at positions 2 and 4 .
Thiazolidine-2,4-dione derivatives exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .
The physical and chemical properties of 3-Phenylthiazolidine-2,4-dione can be determined using physiochemical parameters and spectral techniques such as 1H-NMR, IR, MS, etc .
One important reaction is the Knoevenagel condensation, where the acidic methylene group at the 5-position reacts with aldehydes or ketones to form arylidene or alkylidene derivatives. [, , , , , , ] This reaction is widely used to introduce diverse substituents onto the thiazolidine-2,4-dione core.
N-alkylation or N-arylation reactions can be performed on the nitrogen atom of the thiazolidine ring, leading to the formation of N-substituted derivatives. These modifications can influence the biological activity and physicochemical properties of the resulting compounds. [, ]
3-Phenylthiazolidine-2,4-dione belongs to the class of thiazolidinediones, which are known for their role in pharmacology. These compounds are primarily synthesized from thiazolidine-2,4-dione and various substituted benzaldehydes through condensation reactions. They are notable for their ability to activate peroxisome proliferator-activated receptor gamma (PPAR-γ), which is crucial in glucose metabolism and fat cell differentiation .
The synthesis of 3-Phenylthiazolidine-2,4-dione typically involves the Knoevenagel condensation reaction. In this process, an equimolar amount of thiazolidine-2,4-dione is reacted with substituted benzaldehydes in the presence of a solvent or catalyst. Recent studies have explored the use of deep eutectic solvents as both solvents and catalysts to enhance the efficiency and environmental sustainability of the synthesis process. For example, choline chloride combined with N-methylurea has been identified as an effective solvent system yielding high product purity and yield (up to 90.90%) without harmful organic solvents .
The reaction is generally conducted under ambient conditions, monitored via thin-layer chromatography (TLC) until completion. After the reaction, water is added to precipitate the product, which is then filtered and purified .
Nuclear Magnetic Resonance (NMR) spectroscopy is often employed to elucidate the molecular structure further. Chemical shifts provide insights into the environment of hydrogen atoms within the molecule, confirming the presence of specific functional groups .
3-Phenylthiazolidine-2,4-dione participates in several chemical reactions:
These reactions are crucial for modifying the compound's properties and enhancing its biological activity .
The primary mechanism of action for thiazolidinediones like 3-Phenylthiazolidine-2,4-dione involves activation of PPAR-γ. This receptor plays a pivotal role in regulating glucose metabolism and lipid storage:
Spectroscopic analysis such as Infrared (IR) spectroscopy reveals characteristic absorption bands corresponding to carbonyl (C=O) stretching vibrations around 1700 cm and N-H stretching around 3300 cm .
3-Phenylthiazolidine-2,4-dione has several notable applications:
The exploration of thiazolidine-2,4-dione (TZD) derivatives represents a significant chapter in medicinal chemistry, dating to the early 1980s when Takeda Pharmaceuticals (Japan) developed ciglitazone as the prototype TZD antidiabetic agent. Despite demonstrating promising hypoglycemic effects, ciglitazone never reached clinical use due to hepatotoxicity concerns [1] [2]. This pioneering work established the TZD nucleus—a five-membered heterocycle featuring nitrogen and sulfur atoms flanked by two carbonyl groups—as a privileged scaffold for metabolic modulation. Subsequent decades witnessed the emergence of numerous TZD-based therapeutics, including troglitazone (Sankyo, 1988), the first FDA-approved TZD antidiabetic in 1997, which was withdrawn by 2000 due to idiosyncratic liver toxicity [2] [4].
The late 1990s and early 2000s marked the arrival of safer derivatives, notably rosiglitazone (developed collaboratively by Pfizer and Smithkline) and pioglitazone (Takeda and Pfizer), both gaining FDA approval for type 2 diabetes mellitus management. These agents functioned primarily as peroxisome proliferator-activated receptor gamma (PPARγ) agonists, enhancing insulin sensitivity through adipocyte differentiation and glucose transporter modulation [1] [4]. Concurrently, research expanded beyond antidiabetic applications. By the early 2000s, strategic modifications at the 3- and 5-positions of the TZD scaffold revealed diverse bioactivities, including anticancer, antimicrobial, and anti-inflammatory effects [1] [9]. This era catalyzed investigations into 3-phenyl-substituted derivatives, wherein the phenyl group at N3 conferred enhanced receptor affinity and metabolic stability compared to earlier alkyl-substituted analogs. The evolution underscores a deliberate shift from metabolic disorders to multifunctional therapeutics, positioning 3-phenylthiazolidine-2,4-dione as a versatile pharmacophore in modern drug discovery [4] [6].
Table 1: Key Milestones in Thiazolidinedione Derivative Development
Year | Compound | Developer | Significance | Outcome |
---|---|---|---|---|
1982 | Ciglitazone | Takeda Pharmaceuticals | First TZD antidiabetic prototype | Not marketed (hepatotoxicity) |
1997 | Troglitazone | Sankyo Company | First FDA-approved TZD antidiabetic | Withdrawn (2000, hepatotoxicity) |
1999 | Rosiglitazone | Pfizer/Smithkline | PPARγ agonist for diabetes | FDA-approved (usage restricted 2010-2013) |
1999 | Pioglitazone | Takeda/Pfizer | PPARγ agonist with sustained clinical use | FDA-approved |
2010s | 3-Phenyl Derivatives | Multiple researchers | Diversification into anticancer/antimicrobial agents via structural optimization | Preclinical/Research phase |
The 3-phenyl substitution on the thiazolidine-2,4-dione nucleus confers distinctive electronic, steric, and pharmacophoric properties that profoundly influence biological activity. The TZD core itself is a planar, electron-deficient heterocycle with carbonyl groups at C2 and C4 acting as hydrogen bond acceptors and the N3-H as a hydrogen bond donor in unsubstituted forms. Introducing a phenyl group at N3 replaces the hydrogen, altering electron distribution and creating a rigid, lipophilic domain critical for target engagement [4] [5]. Density functional theory (DFT) studies confirm that the phenyl ring’s electron-donating resonance effect enhances the partial negative charge on the adjacent carbonyl oxygen (C2=O), strengthening hydrogen-bonding interactions with biological targets like PPARγ or VEGFR-2 [5].
Sterically, the 3-phenyl group occupies a hydrophobic pocket in enzyme active sites, as demonstrated in anticancer derivatives. For example, molecular docking of 3-phenylthiazolidine-2,4-dione analogs targeting vascular endothelial growth factor receptor-2 (VEGFR-2) reveals hydrophobic contacts between the phenyl ring and residues like Leu840 and Val848 in the ATP-binding domain, inhibiting angiogenesis [6]. Similarly, in PPARγ agonists, the 3-aryl moiety anchors into a hydrophobic cleft near helix 3, stabilizing the active conformation. Beyond receptor binding, the phenyl group enhances metabolic stability by shielding the labile TZD ring from oxidative degradation. This contrasts with early alkyl-substituted TZDs (e.g., ciglitazone), where aliphatic chains underwent rapid ω-hydroxylation [1] [4].
The 3-position’s versatility enables diverse chemical modifications. Electrophilic substitutions on the phenyl ring (e.g., chloro, methoxy, nitro groups) fine-tune electronic properties and solubility. Derivatives like 5-(4-alkylbenzylidene)-3-phenylthiazolidine-2,4-diones exhibit potent anticancer activity against HepG2 and MCF-7 cells (IC₅₀: 0.6–4.7 μM), surpassing unsubstituted analogs due to optimized lipophilicity [9]. This substitution strategy balances target affinity and physicochemical properties, making 3-phenylthiazolidine-2,4-dione a cornerstone for multifunctional drug design.
Table 2: Impact of 3-Phenyl Substitution on Biological Activities of TZD Derivatives
Biological Target | Role of 3-Phenyl Group | Exemplar Compound Activity | Structural Consequence |
---|---|---|---|
PPARγ | Anchors in hydrophobic pocket near helix 3; stabilizes transactivation | Rosiglitazone derivatives: PPARγ EC₅₀ < 100 nM [1] | Enhanced insulin sensitization |
VEGFR-2 | Forms π-π stacking with Phe1047; hydrophobic contacts with Leu840/Val848 [6] | Compound 22: VEGFR-2 IC₅₀ = 0.079 μM [6] | Anti-angiogenic effects in cancer |
Bacterial Mur Ligases | Enhances penetration through lipopolysaccharide layer in Gram-negative bacteria | Zone of inhibition: 10–28 mm (vs. E. coli, S. aureus) [9] | Broad-spectrum antimicrobial activity |
DNA | Facilitates intercalation via planar aromatic system; alkyl substituents enhance binding | DNA cleavage at 150 μg/mL [9] | Apoptosis induction in cancer cells |
The systematic nomenclature of 3-phenylthiazolidine-2,4-dione follows IUPAC (International Union of Pure and Applied Chemistry) conventions for heterocyclic compounds. The parent structure is designated as thiazolidine-2,4-dione, signaturing a five-membered saturated ring comprising sulfur at position 1, nitrogen at position 3, and carbonyl groups at carbons 2 and 4. The prefix "3-phenyl" indicates a phenyl substituent (–C₆H₅) attached to the nitrogen atom at position 3 of the thiazolidinedione ring. Thus, the standardized IUPAC name is 3-phenyl-1,3-thiazolidine-2,4-dione [3] [10].
Alternative nomenclature systems include:
The molecular formula for the unsubstituted 3-phenylthiazolidine-2,4-dione is C₉H₇NO₂S, with a molecular weight of 193.22 g/mol. Spectroscopic identifiers include:
The nomenclature precision enables unambiguous communication of structural features critical to bioactivity, ensuring reproducibility in pharmacological research.
Table 3: Molecular Characteristics of 3-Phenylthiazolidine-2,4-dione
Nomenclature System | Designation | Description |
---|---|---|
IUPAC Name | 3-phenyl-1,3-thiazolidine-2,4-dione | Formal name based on ring numbering and substituents |
CAS Registry Number | 27031-93-2 (base structure) | Unique identifier for chemical substances |
Molecular Formula | C₉H₇NO₂S | Elemental composition |
Molecular Weight | 193.22 g/mol | Mass of one molecule |
Key IR Absorptions | 1740 cm⁻¹, 1680 cm⁻¹, 720 cm⁻¹ | Carbonyl and C–S–C stretching vibrations [10] |
Common Synonyms | 3-phenylglitazone; 3-Phenyl-TZD | Informal names in medicinal chemistry |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7